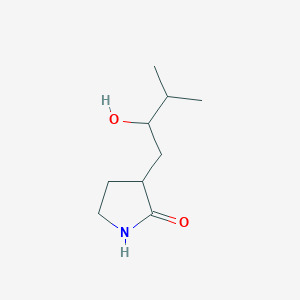
3-(2-Hydroxy-3-methylbutyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxy-3-methylbutyl)pyrrolidin-2-one is a chemical compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . It is a derivative of pyrrolidin-2-one, a five-membered lactam that is present in both natural and synthetic compounds . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
The synthesis of 3-(2-Hydroxy-3-methylbutyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-(2-Hydroxy-3-methylbutyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
3-(2-Hydroxy-3-methylbutyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology, it is employed in the synthesis of various bioactive molecules and pharmaceuticals . In industry, it is used in the production of fine chemicals, dyes, and pigments .
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxy-3-methylbutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins and enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
3-(2-Hydroxy-3-methylbutyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share a similar five-membered lactam structure but differ in their functional groups and reactivity . The uniqueness of this compound lies in its specific hydroxy and methyl substituents, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
3-(2-hydroxy-3-methylbutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8(11)5-7-3-4-10-9(7)12/h6-8,11H,3-5H2,1-2H3,(H,10,12) |
Clé InChI |
OWHWUTADRIJLKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC1CCNC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


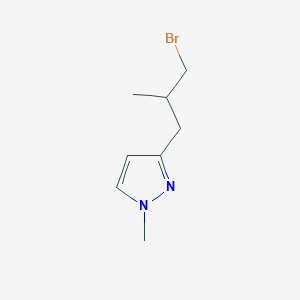

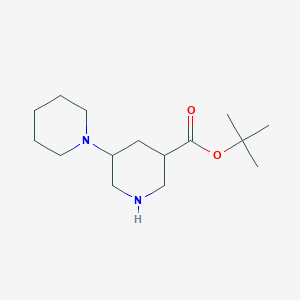




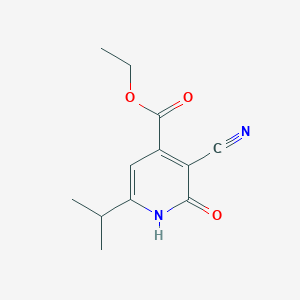

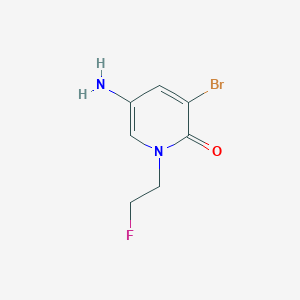
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13206736.png)
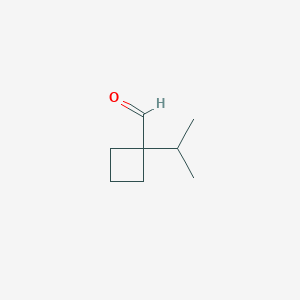
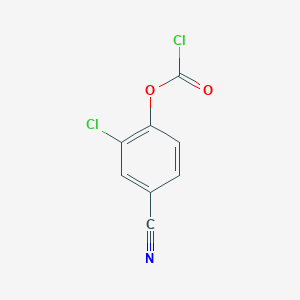
![tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13206741.png)
